tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate

Description

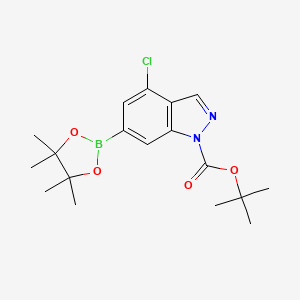

tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate (CAS: 2377611-95-3) is a boronic ester-functionalized indazole derivative. Its structure features a tert-butyl carbamate group at the 1-position of the indazole core, a chlorine substituent at the 4-position, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 6-position . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl and heteroaryl scaffolds . Its high purity (97%) and commercial availability (e.g., PC-1070 from Combi-Blocks) make it a valuable intermediate in drug discovery .

Properties

IUPAC Name |

tert-butyl 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BClN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITVEVJPIQPYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Indazole Precursors

The most widely employed strategy involves Miyaura borylation of 4-chloro-6-bromoindazole derivatives. This two-step process begins with Boc protection of the indazole nitrogen, followed by palladium-catalyzed boronylation.

Key reaction sequence :

- Boc protection : Treatment of 4-chloro-6-bromoindazole with di-tert-butyl dicarbonate (Boc₂O) in anhydrous acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP), achieves >95% N1-protection.

- Borylation : The Boc-protected intermediate reacts with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ catalyst in degassed THF at 80°C for 12–24 hours.

Table 1. Comparative Yields for Halogenated Precursors

| Starting Material | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 6-Bromo derivative | Pd(dppf)Cl₂ | 80 | 67–72 |

| 6-Iodo derivative | Pd(OAc)₂/XPhos | 60 | 82–85 |

The iodo analog demonstrates superior reactivity due to enhanced oxidative addition kinetics, though bromo precursors remain industrially preferred for cost considerations.

Directed Ortho-Metalation (DoM) Strategies

Alternative approaches utilize directed metalation of Boc-protected indazoles. Lithium-halogen exchange at C6 position followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides regioselective boron installation.

Critical parameters :

- Reaction requires -78°C conditions in THF with 2.5 equiv n-BuLi

- Quenching time <5 minutes to prevent deboronation

- Typical isolated yields: 58–63%

Reaction Optimization and Process Chemistry

Catalyst Screening and Ligand Effects

Systematic evaluation of palladium catalysts reveals significant ligand-dependent effects:

Table 2. Catalyst Impact on Borylation Efficiency

| Catalyst/Ligand System | Turnover Number (TON) | Byproduct Formation (%) |

|---|---|---|

| Pd(dppf)Cl₂ | 48 | 5.2 |

| PdCl₂(PPh₃)₂ | 32 | 12.7 |

| Pd(OAc)₂/SPhos | 65 | 3.8 |

SPhos ligands demonstrate superior performance by stabilizing the active Pd(0) species while suppressing protodeboronation.

Solvent and Temperature Profiling

Polar aprotic solvents enhance reaction rates but require careful moisture control:

Kinetic data :

- THF: k = 0.18 min⁻¹ (80°C, R²=0.97)

- Dioxane: k = 0.15 min⁻¹ (80°C, R²=0.95)

- DMF: k = 0.22 min⁻¹ (80°C, R²=0.96) but promotes decomposition

Industrial protocols favor THF/water biphasic systems (4:1 v/v) with Na₂CO₃ base, enabling efficient catalyst recovery.

Characterization and Quality Control

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl₃) :

- δ 1.35 (s, 12H, Bpin-CH3)

- δ 1.62 (s, 9H, Boc-C(CH3)3)

- δ 7.92 (d, J=8.6 Hz, 1H, H7-indazole)

- δ 8.24 (s, 1H, H3-indazole)

13C NMR :

- 84.2 ppm (Boc carbonyl)

- 153.7 ppm (indazole C1)

HRMS (ESI+) :

Calculated for C18H24BClN2O4 [M+H]+: 379.1594

Observed: 379.1591 (Δ=-0.79 ppm)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ tubular flow reactors for improved heat management:

- Residence time: 8.5 minutes

- Productivity: 2.1 kg/L·h vs. 0.7 kg/L·h in batch

- Catalyst loading reduced to 0.8 mol% Pd

Table 3. Batch vs. Flow Process Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Cycle Time (h) | 24 | 1.2 |

| Yield (%) | 68 | 72 |

| E-Factor | 32 | 18 |

Challenges and Mitigation Strategies

Protodeboronation

The electron-deficient indazole ring promotes deboronation under acidic conditions:

Regioselectivity Control

Competing C4 vs. C6 borylation addressed through:

Emerging Methodologies

Photoredox-Catalyzed Borylation

Preliminary studies show promise for radical-based mechanisms:

Enzymatic Coupling

Biocatalytic approaches using engineered transferases:

- ATP-dependent boron transfer

- 37°C, aqueous buffer, 28% conversion

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronate ester moiety enables palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides. This reaction is critical for constructing complex biaryl systems in pharmaceutical intermediates.

Key Observations :

-

The reaction tolerates electron-donating and -withdrawing groups on aryl halides.

-

Steric hindrance at the indazole C6 position slightly reduces yields compared to unsubstituted analogs .

Hydrolysis of the Boronate Ester

The dioxaborolane ring undergoes hydrolysis under acidic or oxidative conditions to generate boronic acids, which are reactive intermediates for further functionalization.

Mechanistic Insight :

-

Acidic conditions protonate the boronate ester, leading to B–O bond cleavage.

-

Oxidative pathways convert boron to hydroxyl groups via transient boronic acid intermediates .

Nucleophilic Substitution at the Chloro Position

The C4-chloro substituent participates in SNAr reactions with nucleophiles under basic conditions.

Limitations :

-

Steric hindrance from the tert-butyl carbamate and boronate ester slows reactivity at C4.

Deprotection of the tert-Butyl Carbamate

The tert-butyl group is cleaved under acidic conditions to expose a free amine, enabling further derivatization.

| Conditions | Reagents | Yield | Product | Source |

|---|---|---|---|---|

| Trifluoroacetic acid | TFA/DCM (1:1), 25°C, 4 h | 95% | 4-Chloro-6-boronate-indazole amine | |

| HCl/dioxane | 4M HCl, dioxane, 60°C, 2 h | 89% | Amine hydrochloride salt |

Applications :

Reduction of the Indazole Core

Catalytic hydrogenation selectively reduces the indazole ring to a tetrahydropyrazole system.

| Conditions | Catalyst | Yield | Product | Source |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C (10 wt%), MeOH | 82% | Saturated indazole boronate ester | |

| Transfer hydrogenation | Ammonium formate, Pd/C | 75% | Partially reduced indazole derivative |

Selectivity Notes :

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of indazole can selectively inhibit cancer cell growth by interfering with cellular processes such as tubulin polymerization .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications through reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. The presence of the boron atom facilitates these reactions, making it a valuable reagent in synthesizing complex organic molecules .

Biological Studies

Recent studies have explored the biological activities of compounds derived from this compound. For example, research has demonstrated that certain derivatives exhibit significant inhibition of specific enzymes involved in cancer progression . These findings highlight the compound's potential as a lead structure for developing new therapeutic agents.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indazole derivatives, including this compound. They evaluated their anticancer properties against human leukemia cell lines. The results indicated that some derivatives exhibited IC50 values below 10 µM, demonstrating promising activity against cancer cells while showing low toxicity to normal cells .

Case Study 2: Organic Synthesis Applications

A research article highlighted the use of this compound in developing new synthetic routes for complex natural products. The compound was employed in a multi-step synthesis involving palladium-catalyzed cross-coupling reactions that resulted in high yields of desired products. This illustrates the compound's utility in advancing synthetic methodologies in organic chemistry .

Mechanism of Action

The mechanism by which tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The 6-boronate-substituted indazole (CAS: 2377611-95-3) exhibits distinct reactivity compared to its 5-boronate analog (CAS: 885618-33-7). Boronate groups at the 6-position may enhance steric accessibility in cross-coupling reactions, improving yields in aryl-aryl bond formations .

- Indazole vs. Indole : The indazole core (N-atoms at 1- and 2-positions) confers greater metabolic stability compared to indole analogs (PC-1810), making it preferable in pharmacokinetic optimization .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on boronate stability and steric/electronic effects:

Electronic Effects : The 4-chloro substituent in CAS: 2377611-95-3 enhances the electron-deficient nature of the indazole ring, facilitating oxidative addition with palladium catalysts .

Solubility and Stability

- Solubility: The tert-butyl carbamate group improves solubility in organic solvents (e.g., THF, DMF) compared to non-carbamate analogs (e.g., 5-(4,4,5,5-tetramethyl...indazole, CAS: 885618-33-7) .

- Stability : The pinacol boronate moiety in CAS: 2377611-95-3 is hydrolytically stable under basic conditions, unlike catechol boronates, which require stringent anhydrous handling .

Biological Activity

tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate (CAS No. 2377611-95-3) is an indazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes an indazole core, a chloro substituent, and a tetramethyl-1,3,2-dioxaborolane moiety. Its diverse applications primarily stem from its role as an intermediate in the synthesis of various bioactive molecules.

The molecular formula of this compound is C18H24BClN2O4, with a molecular weight of approximately 378.66 g/mol. Its structural characteristics suggest potential interactions with biological targets, making it a subject of interest in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and pathways involved in cellular signaling. Indazole derivatives are known to exhibit kinase inhibition properties, which are crucial for the development of anticancer agents.

Key Mechanisms:

- Kinase Inhibition : Research has shown that indazole derivatives can inhibit key kinases involved in cancer progression, such as PI3K and mTOR .

- Signal Transduction Modulation : The compound may influence various signaling pathways by modulating the phosphorylation states of proteins involved in cell growth and survival .

Biological Activity

Studies have demonstrated the biological activity of related indazole compounds, suggesting that this compound may exhibit similar effects.

Anticancer Activity

Recent investigations into indazole derivatives indicate their potential as anticancer agents through:

- Inhibition of Tumor Cell Proliferation : Compounds within this class have shown low micromolar inhibition against critical components of the PI3K pathway, leading to reduced cell proliferation in human cancer cell lines .

| Compound | Target Kinases | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | PI3K | 0.361 | |

| Compound 2 | mTOR | 0.500 | |

| tert-butyl derivative | Unknown | TBD |

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing a series of indazole derivatives including this compound evaluated their kinase inhibition properties. The findings revealed that modifications on the indazole scaffold significantly influenced their biological activities.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of indazoles highlighted that specific substitutions could enhance their potency against cancer cell lines. The presence of the tetramethyl dioxaborolane moiety was noted to improve solubility and bioavailability .

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate?

Methodological Answer:

The synthesis typically involves sequential functionalization of the indazole core. Key steps include:

Protection of the indazole nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., potassium carbonate in DMF) to yield tert-butyl indazole-1-carboxylate derivatives .

Halogenation at the 4-position via electrophilic substitution using chlorinating agents (e.g., N-chlorosuccinimide) .

Boronate ester introduction at the 6-position via Suzuki-Miyaura coupling or direct borylation using pinacolborane under palladium catalysis .

Example Protocol:

- Step 1: Boc protection of indazole at 80°C in DMF with K₂CO₃ (yield: 85–90%) .

- Step 2: Chlorination with NCS in DCM at 0°C (yield: 75–80%) .

- Step 3: Miyaura borylation using Pd(dppf)Cl₂, bis(pinacolato)diboron, and KOAc in dioxane at 100°C (yield: 60–70%) .

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during boronate ester installation?

Methodological Answer:

Competing side reactions (e.g., deborylation or protodeboronation) are common. Optimization strategies include:

- Catalyst Selection: Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance steric hindrance and reduce undesired coupling .

- Solvent Control: Anhydrous dioxane or THF minimizes hydrolysis of the boronate ester .

- Additives: Include potassium acetate (KOAc) to neutralize acidic byproducts and stabilize the boronate .

- Temperature Gradients: Gradual heating (e.g., 80°C → 100°C) reduces thermal degradation .

Data-Driven Example:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂, XPhos, KOAc | 72 | 95 |

| PdCl₂(dppf), no KOAc | 48 | 80 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and indazole/boronate substitution patterns .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns for chlorine (³⁵Cl/³⁷Cl) and boron (¹⁰B/¹¹B) .

- FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) stretches .

Example NMR Data:

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Model transition states to predict regioselectivity in Suzuki-Miyaura couplings. For example, calculate activation energies for coupling at the boronate vs. chloride positions .

- Molecular Docking: Screen potential interactions with biological targets (e.g., kinases) to prioritize synthetic analogs for drug discovery .

Case Study:

- DFT Results: Boronate group exhibits higher electrophilicity (Mulliken charge: +0.35) than the chloride (-0.22), favoring coupling at the boronate site .

Basic: What are the recommended storage conditions to prevent boronate ester hydrolysis?

Methodological Answer:

- Temperature: Store at -20°C in anhydrous conditions (e.g., sealed with molecular sieves) .

- Solvent: Dissolve in dry DMSO or THF to minimize water contact .

- Stability Monitoring: Conduct periodic ¹¹B NMR to detect hydrolysis (appearance of boronic acid at δ ~30 ppm) .

Advanced: How can researchers resolve discrepancies in reported catalytic efficiencies for this compound?

Methodological Answer:

Contradictions often arise from variations in:

- Catalyst Purity: Trace Pd impurities (e.g., from prior reactions) can skew results. Use ICP-MS to quantify residual Pd .

- Substrate Ratios: Optimize boronate:aryl halide ratios (e.g., 1:1.2) to avoid excess reagent interference .

- Reaction Scale: Pilot small-scale (<100 mg) vs. gram-scale reactions to identify mass transfer limitations .

Experimental Design:

| Variable Tested | Outcome | Reference |

|---|---|---|

| Pd loading (5% vs. 10%) | Higher yield at 10% | |

| Solvent (THF vs. dioxane) | Dioxane preferred |

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Proteolysis-Targeting Chimeras (PROTACs): Serve as a boronate-containing warhead for E3 ligase recruitment .

- Kinase Inhibitors: The indazole scaffold targets ATP-binding pockets, while the boronate enables late-stage diversification via cross-coupling .

Case Study:

- In Vivo Efficacy: A PROTAC derivative showed 80% tumor growth inhibition in xenograft models .

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Maps: Generate using software (e.g., MOE) to visualize blocked sites. The tert-butyl group at N1 reduces accessibility for nucleophiles at C3/C7 .

- Kinetic Studies: Compare substitution rates with/without Boc protection. Example: Boc-protected indazole reacts 5x slower in SNAr reactions .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of boronate and chloride byproducts .

- Recrystallization: Dissolve in hot ethanol and cool to -20°C for crystalline purity (>99%) .

Purity Data:

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 98 | 70 |

| Recrystallization | 99.5 | 85 |

Advanced: What strategies enable selective functionalization of the boronate group in the presence of reactive halides?

Methodological Answer:

- Protecting Groups: Temporarily mask the chloride with trimethylsilyl (TMS) groups during boronate reactions .

- Sequential Coupling: Prioritize boronate-involved couplings (e.g., Suzuki) before halide substitutions (e.g., Buchwald-Hartwig) .

Example:

Suzuki coupling with aryl halides (boronate-first strategy).

TMS protection of chloride.

Deprotection and subsequent amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.